molecular formula C15H12Cl2O4S B2935458 3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2305492-17-3

3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2935458
CAS No.: 2305492-17-3
M. Wt: 359.22
InChI Key: YSDXHVOTKGTDET-UHFFFAOYSA-N
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Description

3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H12Cl2O4S and a molecular weight of 359.22 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves the reaction of 3-acetylphenol with 4,5-dichloro-2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the compound.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.

    Nucleophilic Substitution: Products include substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetylphenyl 4-chloro-2-methylbenzene-1-sulfonate
  • 3-Acetylphenyl 4,5-dichlorobenzene-1-sulfonate
  • 3-Acetylphenyl 2-methylbenzene-1-sulfonate

Uniqueness

3-Acetylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the presence of both acetyl and sulfonate groups, which confer distinct chemical properties and reactivity. The dichloro substitution on the benzene ring further enhances its electrophilic nature, making it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

(3-acetylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4S/c1-9-6-13(16)14(17)8-15(9)22(19,20)21-12-5-3-4-11(7-12)10(2)18/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDXHVOTKGTDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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